3-chloro-N-methylaniline
Overview
Description
3-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Mechanism of Action
Target of Action
3-Chloro-N-methylaniline, also known as N-Methyl-3-chloroaniline, is a secondary amine It’s known that secondary amines can interact with various biological targets, including enzymes and receptors, depending on their structure and functional groups .
Mode of Action
It’s known that it can undergo c3 borylation in the presence of an iridium catalyst . This suggests that this compound might interact with its targets through a borylation mechanism, leading to changes in the target’s function or structure .
Biochemical Pathways
Given its ability to undergo borylation, it might be involved in pathways where borylation plays a role
Pharmacokinetics
The physicochemical properties such as its molecular weight (14160 g/mol) and its structure as a secondary amine could influence its pharmacokinetic properties
Result of Action
Given its ability to undergo borylation , it might induce changes in the function or structure of its targets, leading to downstream effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of an iridium catalyst is necessary for it to undergo borylation Other factors such as pH, temperature, and the presence of other chemicals could also influence its action
Biochemical Analysis
Biochemical Properties
3-Chloro-N-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can undergo C3 borylation in the presence of an iridium catalyst . This interaction suggests that this compound can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions . Prolonged exposure to light or heat may lead to its degradation, resulting in reduced efficacy or altered biological activity. Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-N-methylaniline can be synthesized through several methods. One common route involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by reduction to 3-chloro-4-methylaniline. The final step involves the methylation of the amine group to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct nucleophilic substitution of 3-chloronitrobenzene followed by reduction and methylation steps. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of this compound can yield 3-chloro-N-methylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products Formed
Oxidation: 3-Chloro-N-methylbenzenamine oxide.
Reduction: 3-Chloro-N-methylcyclohexylamine.
Substitution: Products vary depending on the substituent introduced, such as 3-chloro-4-nitro-N-methylaniline.
Scientific Research Applications
3-Chloro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological activities.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Chloroaniline: Similar structure but lacks the methyl group on the nitrogen atom.
N-Methylaniline: Lacks the chlorine substituent on the benzene ring.
4-Chloro-N-methylaniline: Chlorine atom is at the fourth position instead of the third.
Uniqueness
3-Chloro-N-methylaniline is unique due to the presence of both the chlorine substituent and the methyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
3-chloro-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGYSQDPURFIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220342 | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7006-52-2 | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 3-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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